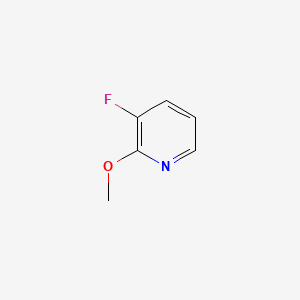

3-Fluoro-2-methoxypyridine

Description

BenchChem offers high-quality 3-Fluoro-2-methoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-2-methoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

3-fluoro-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c1-9-6-5(7)3-2-4-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOXFISDIRIAWCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660511 | |

| Record name | 3-Fluoro-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884494-69-3 | |

| Record name | 3-Fluoro-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-2-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Physical Properties of 3-Fluoro-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Fluoro-2-methoxypyridine in Drug Discovery

3-Fluoro-2-methoxypyridine is a substituted pyridine derivative that has garnered attention in the field of drug development. The strategic incorporation of fluorine atoms and methoxy groups into small molecules is a well-established strategy in medicinal chemistry to enhance a compound's pharmacological profile. The pyridine core itself is a common motif in a multitude of approved drugs.[1][2]

The fluorine atom, with its high electronegativity and small size, can significantly influence a molecule's metabolic stability, binding affinity, and lipophilicity.[3] The methoxy group can affect the molecule's conformation, solubility, and potential for hydrogen bonding. The combination of these features on a pyridine scaffold makes 3-Fluoro-2-methoxypyridine and its analogs valuable starting materials for the synthesis of novel therapeutic agents targeting a wide array of diseases.[3]

This guide will delve into the fundamental physical characteristics of 3-Fluoro-2-methoxypyridine, providing both established data and the experimental context for their determination.

Core Physical Properties

The physical properties of 3-Fluoro-2-methoxypyridine are crucial for its handling, reaction setup, and for predicting its behavior in various solvent systems. The following table summarizes the key physical data available for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆FNO | [4] |

| Molecular Weight | 127.12 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [4][5] |

| Boiling Point | 139.4 ± 20.0 °C (Predicted) 165 - 167 °C | [5][4] |

| Density | 1.146 g/cm³ ~1.174 g/cm³ | [5][4] |

| Solubility in Water | Slightly soluble | [4] |

| Solubility in Organic Solvents | Soluble in common organic solvents like ethanol and dichloromethane | [4] |

| pKa (Predicted) | 0.98 ± 0.10 | [5] |

| Storage | Inert atmosphere, Room Temperature | [5] |

Note: Some of the listed values are predicted and may vary from experimentally determined values.

Experimental Determination of Physical Properties

The accurate determination of physical properties is fundamental to chemical research. The following sections detail the standard methodologies for measuring the key physical parameters of liquid compounds like 3-Fluoro-2-methoxypyridine.

Boiling Point Determination

The boiling point is a critical indicator of a liquid's volatility and purity. For a small sample of 3-Fluoro-2-methoxypyridine, the capillary tube method provides a reliable means of determination.

Experimental Protocol: Capillary Tube Method

-

Sample Preparation: A small amount of 3-Fluoro-2-methoxypyridine is placed in a small-diameter test tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is placed (open end down) into the liquid.

-

Heating: The test tube assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil to ensure even heat distribution.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Heating is continued until a steady stream of bubbles is observed.

-

Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Causality Behind Experimental Choices: The use of a Thiele tube ensures uniform heating of the sample and the thermometer bulb, minimizing temperature gradients that could lead to inaccurate readings. The principle of this method relies on the definition of a boiling point: the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. The stream of bubbles indicates that the vapor pressure inside the capillary has overcome the atmospheric pressure. As the liquid cools, the point at which the liquid re-enters the capillary signifies the precise temperature where the vapor pressure equals the external pressure.

Caption: Workflow for Boiling Point Determination.

Density Determination

Density is a fundamental property that relates a substance's mass to its volume. A pycnometer, a flask with a precisely known volume, is the standard instrument for accurately determining the density of liquids.

Experimental Protocol: Pycnometer Method

-

Pycnometer Preparation: A clean, dry pycnometer is weighed accurately (m₁).

-

Filling: The pycnometer is filled with 3-Fluoro-2-methoxypyridine, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.

-

Weighing: The filled pycnometer is weighed again (m₂).

-

Cleaning and Calibration: The pycnometer is emptied, cleaned, and filled with a reference liquid of known density at the same temperature, typically deionized water, and weighed (m₃).

-

Calculation: The density of 3-Fluoro-2-methoxypyridine (ρ) is calculated using the formula: ρ = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water

Trustworthiness of the Protocol: This method is self-validating as it relies on a ratiometric measurement against a well-known standard (water). The precision of the analytical balance and the constant volume of the pycnometer ensure high accuracy. Temperature control is critical as density is temperature-dependent.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the methoxy group. The fluorine atom will cause splitting of the signals of nearby protons, with the magnitude of the coupling constant (J-coupling) dependent on the number of bonds separating the nuclei.

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. Other carbons in proximity to the fluorine will show smaller two- and three-bond couplings.

Caption: NMR Spectroscopic Relationships.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of 3-Fluoro-2-methoxypyridine is expected to show characteristic absorption bands for:

-

C-F Stretch: A strong absorption band typically in the region of 1250-1000 cm⁻¹.

-

C-O Stretch: An absorption band for the methoxy group, typically around 1250-1000 cm⁻¹.

-

Aromatic C=C and C=N Stretches: Multiple bands in the 1600-1400 cm⁻¹ region, characteristic of the pyridine ring.

-

C-H Stretches: Bands for the aromatic and methyl C-H bonds, typically above and below 3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-Fluoro-2-methoxypyridine, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (127.12). The fragmentation pattern would likely involve the loss of the methoxy group or other characteristic fragments of the pyridine ring.

Role as a Versatile Building Block in Medicinal Chemistry

The structural features of 3-Fluoro-2-methoxypyridine make it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the fluorine and methoxy groups, along with the nitrogen atom in the pyridine ring, provides multiple sites for chemical modification.

Caption: Role as a Synthetic Building Block.

The strategic use of such fluorinated heterocyclic building blocks allows medicinal chemists to systematically explore the structure-activity relationships of a lead compound, ultimately leading to the development of safer and more effective drugs.[3]

Conclusion

3-Fluoro-2-methoxypyridine is a chemical entity with physical properties that make it a useful and versatile tool in the hands of researchers and drug development professionals. A thorough understanding of its physical characteristics, grounded in solid experimental methodology, is essential for its effective application in the synthesis of novel bioactive compounds. This guide has provided a detailed overview of these properties and the scientific principles behind their determination, offering a valuable resource for those working at the forefront of medicinal chemistry.

References

-

MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3-Fluoro-2-methoxypyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Quality Chemical Exporter [pipzine-chem.com]

- 5. 3-FLUORO-2-METHOXYPYRIDINE CAS#: 884494-69-3 [m.chemicalbook.com]

An In-depth Technical Guide to 3-Fluoro-2-methoxypyridine: Chemical Structure, Bonding, and Synthetic Significance

Foreword: The Strategic Role of Fluorinated Pyridines in Modern Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2] Its unique properties—high electronegativity, small atomic radius, and the ability to form strong C-F bonds—allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity.[2] Within this context, substituted pyridines are themselves a privileged scaffold, present in numerous approved therapeutic agents. The strategic combination of these features in molecules like 3-Fluoro-2-methoxypyridine creates a versatile building block for chemists. This guide provides an in-depth analysis of the structure, bonding, and chemical properties of 3-Fluoro-2-methoxypyridine, offering researchers and drug development professionals a foundational understanding of its utility.

Molecular Architecture and Conformational Analysis

3-Fluoro-2-methoxypyridine is a substituted heterocyclic aromatic compound. Its core is a pyridine ring, which is structurally analogous to benzene with one CH group replaced by a nitrogen atom. This substitution pattern significantly alters the electronic landscape of the ring.

Core Structure and Key Identifiers

The molecule's identity is defined by its specific arrangement of atoms and can be represented in various ways for chemical databases and software.

The fundamental structure consists of a pyridine ring with a fluorine atom at position 3 and a methoxy group (-OCH₃) at position 2.

Caption: Numbering scheme for the 3-Fluoro-2-methoxypyridine ring.

Physical and Chemical Properties

The physical state and properties of 3-Fluoro-2-methoxypyridine are a direct consequence of its molecular structure and intermolecular forces.

| Property | Value | Source |

| Molecular Weight | 127.12 g/mol | [3][4] |

| Appearance | Colorless to light yellow liquid | [3][6] |

| Boiling Point | 139.4 ± 20.0 °C (Predicted) | [6][7] |

| Density | ~1.146 - 1.174 g/cm³ | [3][6] |

| Solubility | Slightly soluble in water; soluble in common organic solvents. | [3] |

| pKa (Predicted) | 0.98 ± 0.10 | [6][7] |

These properties are consistent with a small, polar organic molecule. The boiling point is influenced by dipole-dipole interactions arising from the electronegative fluorine, nitrogen, and oxygen atoms.

Electronic Properties and Bonding: A Tale of Two Substituents

The chemical behavior of 3-Fluoro-2-methoxypyridine is dominated by the interplay of electronic effects from the fluorine and methoxy groups on the electron-deficient pyridine ring.

-

Fluorine Atom: As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect (-I) . This effect decreases the electron density of the ring, particularly at the adjacent C2 and C4 positions.

-

Methoxy Group: The oxygen atom is also highly electronegative, contributing a secondary inductive electron-withdrawing effect (-I) . However, the lone pairs on the oxygen atom can participate in resonance donation (+R) into the pyridine ring. This resonance effect increases electron density, primarily at the ortho and para positions relative to the methoxy group.

The net result is a complex electronic environment. The strong -I effect of fluorine tends to deactivate the ring towards electrophilic substitution, while the +R effect of the methoxy group can direct incoming electrophiles. The nitrogen atom in the ring acts as an electron sink, further influencing reactivity.

Caption: Competing electronic effects of the fluoro and methoxy substituents.

Spectroscopic Characterization

While specific experimental spectra for this exact compound are not publicly available, its structure can be unequivocally confirmed using standard analytical techniques. The expected spectroscopic signatures are predictable based on its functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. Predicted data for 3-Fluoro-2-methoxypyridine is available.

| Adduct | Predicted m/z |

| [M]+ | 127.04279 |

| [M+H]⁺ | 128.05062 |

| [M+Na]⁺ | 150.03256 |

| Source: PubChem[5] |

The monoisotopic mass of 127.04334 Da is a key identifier in high-resolution mass spectrometry.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups. The C-F bond stretch is a characteristic feature.

-

C-F Stretch: A strong absorption band is expected in the 1150-1250 cm⁻¹ region, which is typical for aryl fluorides.[8]

-

C-O-C Stretch: Asymmetric and symmetric stretching of the methoxy ether linkage would appear in the 1000-1300 cm⁻¹ range.

-

Aromatic C=C and C=N Stretches: Multiple bands would be observed in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure.

-

¹H NMR: Three distinct signals would be expected for the three protons on the pyridine ring, and a singlet for the three protons of the methoxy group. The chemical shifts and coupling constants would be influenced by the positions of the fluorine and nitrogen atoms.

-

¹³C NMR: Six distinct signals would correspond to the six carbon atoms. The carbon attached to the fluorine (C3) would show a large one-bond coupling constant (¹JC-F), a hallmark of organofluorine compounds.

-

¹⁹F NMR: A single signal would be observed, with its chemical shift providing information about the electronic environment of the fluorine atom.

Reactivity and Synthetic Applications

3-Fluoro-2-methoxypyridine is not typically an end-product but rather a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.[9] Its structure allows for a variety of chemical transformations.

Deprotometalation

The electron-withdrawing nature of the substituents and the ring nitrogen can acidify the ring protons, making them susceptible to removal by a strong base (deprotonation). This creates a metalated intermediate that can be reacted with various electrophiles to install new functional groups. This is a common strategy for functionalizing substituted pyridines.[10]

Conceptual Experimental Protocol: Directed Deprotometalation-Iodination

This protocol is a generalized representation based on methodologies for related fluorinated and methoxylated pyridines and should be adapted and optimized for specific laboratory conditions.[10]

-

Inert Atmosphere: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

-

Reagent Preparation: In the flask, dissolve 3-Fluoro-2-methoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Base Addition: Slowly add a strong base, such as a solution of lithium diisopropylamide (LDA) or a mixed lithium-zinc base (e.g., LiTMP/ZnCl₂·TMEDA), to the stirred solution.[10] Maintain the low temperature.

-

Metalation: Allow the reaction to stir for 1-2 hours to ensure complete formation of the metalated pyridine species.

-

Electrophilic Quench: Slowly add a solution of an electrophile, such as iodine (I₂) in THF, to the reaction mixture.

-

Workup: After the reaction is complete (monitored by TLC), quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Allow the mixture to warm to room temperature, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer with anhydrous sodium sulfate, and purify the crude product using column chromatography.

Caption: Workflow for a typical deprotometalation and functionalization reaction.

Nucleophilic Aromatic Substitution (SNAr)

While the fluorine atom is generally a poor leaving group in SNAr reactions compared to chlorine or bromine, its reactivity can be enhanced by the electronic properties of the ring. However, in this specific molecule, the methoxy group is more likely to be the site of nucleophilic attack under certain conditions.

Role in Drug Discovery

The true value of 3-Fluoro-2-methoxypyridine lies in its role as a scaffold. The strategic placement of the fluoro and methoxy groups allows for:

-

Metabolic Blocking: The strong C-F bond can block sites of metabolic oxidation, increasing the half-life of a drug candidate.[2]

-

Modulation of Basicity: The fluorine atom's inductive effect lowers the pKa of the pyridine nitrogen, which can reduce off-target interactions and improve cell permeability.[2]

-

Vector for Further Synthesis: The pyridine ring can be further functionalized using cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) if a handle (like a bromine or iodine atom introduced via deprotometalation) is present.

Conclusion

3-Fluoro-2-methoxypyridine is a deceptively simple molecule whose utility is derived from the complex interplay of its constituent parts. The combination of an electron-deficient pyridine ring with the powerful inductive effect of fluorine and the dual inductive/resonance effects of the methoxy group creates a unique chemical entity. For researchers in medicinal chemistry and materials science, it represents a valuable building block, offering a pre-packaged set of physicochemical properties that can be exploited to design next-generation molecules with enhanced stability, tailored electronics, and improved pharmacological profiles. A thorough understanding of its structure and bonding is paramount to unlocking its full synthetic potential.

References

- Pipzine Chemicals. (n.d.). 3-Fluoro-2-methoxypyridine Manufacturer & Supplier in China.

- ChemicalBook. (n.d.). 3-FLUORO-2-METHOXYPYRIDINE CAS#: 884494-69-3.

- MDPI. (n.d.). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science.

- PubChem. (n.d.). 3-fluoro-2-methoxypyridine (C6H6FNO). PubChemLite.

- BLD Pharm. (n.d.). 884494-69-3|3-Fluoro-2-methoxypyridine.

- ResearchGate. (n.d.). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine.

- ResearchGate. (n.d.). Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP.

- ChemicalBook. (2025, July 16). 3-FLUORO-2-METHOXYPYRIDINE | 884494-69-3.

- BenchChem. (n.d.). Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.

- RSC. (n.d.). Fluorine in drug discovery: Role, design and case studies.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. 3-Fluoro-2-methoxypyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Quality Chemical Exporter [pipzine-chem.com]

- 4. 884494-69-3|3-Fluoro-2-methoxypyridine|BLD Pharm [bldpharm.com]

- 5. PubChemLite - 3-fluoro-2-methoxypyridine (C6H6FNO) [pubchemlite.lcsb.uni.lu]

- 6. 3-FLUORO-2-METHOXYPYRIDINE CAS#: 884494-69-3 [m.chemicalbook.com]

- 7. 3-FLUORO-2-METHOXYPYRIDINE | 884494-69-3 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-Fluoro-2-methoxypyridine (CAS: 884494-69-3): Synthesis, Properties, and Applications in Modern Drug Discovery

This document provides a comprehensive technical overview of 3-Fluoro-2-methoxypyridine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causal relationships behind its synthesis, reactivity, and utility, offering field-proven insights into its application.

Strategic Overview: The Value Proposition of a Substituted Pyridine

3-Fluoro-2-methoxypyridine is more than just another reagent; it is a strategically designed scaffold. The pyridine core is a well-established pharmacophore present in numerous FDA-approved drugs.[1][2] The specific placement of the fluoro and methoxy groups on this core imparts a unique combination of electronic and steric properties that medicinal chemists can exploit to fine-tune a drug candidate's metabolic stability, receptor binding affinity, and pharmacokinetic profile.

-

The Fluoro Substituent: The introduction of a fluorine atom is a cornerstone of modern medicinal chemistry.[2][3] Its high electronegativity and minimal steric footprint compared to hydrogen can profoundly alter a molecule's pKa, dipole moment, and lipophilicity.[3] Crucially, the carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes, which can enhance the in-vivo half-life of a drug.[3]

-

The Methoxy Substituent: Positioned ortho to the nitrogen, the methoxy group acts as a powerful electron-donating group through resonance. This modulates the electron density of the pyridine ring, influencing its reactivity in subsequent synthetic transformations. It can also serve as a key hydrogen bond acceptor in ligand-receptor interactions and can impact the molecule's overall conformation and solubility.[1][4]

The combination of an electron-withdrawing fluorine at the 3-position and an electron-donating methoxy group at the 2-position creates a unique electronic environment that dictates the molecule's synthetic handles and its potential as a pharmacophore.

Physicochemical and Safety Profile

A clear understanding of a compound's physical properties and safety requirements is a non-negotiable prerequisite for its effective use in a laboratory setting. All handling and storage procedures must be guided by a thorough risk assessment based on this data.

Key Properties

The fundamental physical and chemical characteristics of 3-Fluoro-2-methoxypyridine are summarized below. These predicted and observed values provide the basis for selecting appropriate solvents, reaction temperatures, and storage conditions.

| Property | Value | Source(s) |

| CAS Number | 884494-69-3 | [5] |

| Molecular Formula | C₆H₆FNO | [5][6] |

| Molecular Weight | 127.12 g/mol | [5][6] |

| Appearance | Colorless to light yellow liquid | [5][7] |

| Boiling Point | 139.4 ± 20.0 °C (Predicted) | [7][8] |

| Density | 1.146 g/cm³ (Predicted) | [7][8] |

| pKa | 0.98 ± 0.10 (Predicted) | [7][8] |

| XLogP3 | 1.3 | [6] |

Safety & Handling

As a substituted pyridine, this compound requires careful handling. It is classified as a flammable liquid and an irritant.[9] Adherence to established laboratory safety protocols is mandatory.

-

GHS Classification: Flammable Liquid (Category 3), Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System).[9]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses with side shields, and a flame-retardant lab coat.[9][11] Keep away from heat, sparks, open flames, and other ignition sources.[9][12] Ground/bond container and receiving equipment to prevent static discharge.[9][10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][9] The recommended storage condition is under an inert atmosphere at room temperature.[5][7] Store away from incompatible materials such as strong oxidizing agents, acids, and alkalis.[11]

Synthesis Strategy: A Mechanistic Approach

While multiple synthetic routes to substituted fluoropyridines exist, a highly efficient and common strategy for preparing 3-Fluoro-2-methoxypyridine involves the regioselective nucleophilic aromatic substitution (SNAᵣ) on a difluorinated precursor.

Proposed Synthetic Workflow

The most logical and field-proven approach starts from 2,3-difluoropyridine. The reaction with sodium methoxide selectively displaces the fluoride at the C2 position.

Caption: Proposed workflow for the synthesis of 3-Fluoro-2-methoxypyridine.

Causality of Regioselectivity

The key to this synthesis is the selective replacement of the C2-fluorine over the C3-fluorine. This is not arbitrary; it is dictated by the electronic properties of the pyridine ring.

-

Activation by the Ring Nitrogen: The nitrogen atom in the pyridine ring is electron-withdrawing, which activates the ring towards nucleophilic attack, particularly at the ortho (C2, C6) and para (C4) positions.

-

Stabilization of the Meisenheimer Intermediate: The attack of the methoxide nucleophile at C2 allows the negative charge in the resulting Meisenheimer complex (the reaction intermediate) to be delocalized directly onto the electronegative nitrogen atom. This provides a highly stable resonance structure that is not possible if the attack occurs at C3.

Caption: Stabilization of the Meisenheimer intermediate dictates C2 selectivity.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring.

-

Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add dry methanol (MeOH). Carefully add sodium metal (Na) in small portions to generate a fresh solution of sodium methoxide (NaOMe). Rationale: Using freshly prepared NaOMe from sodium metal ensures an anhydrous and highly reactive nucleophile, preventing side reactions with water.

-

Reaction Setup: Cool the NaOMe/MeOH solution in an ice bath. Add 2,3-difluoropyridine dropwise via syringe. Rationale: The initial addition is done at a low temperature to control the initial exotherm of the reaction.

-

Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 65 °C).

-

Monitoring: Monitor the reaction progress using Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC). Self-Validation Check: The disappearance of the 2,3-difluoropyridine starting material and the appearance of a new product peak with the correct mass (m/z = 127) confirms the reaction is proceeding.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and carefully quench by adding water. The bulk of the methanol is then removed under reduced pressure.

-

Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate in vacuo to yield the crude product. Purify via fractional distillation under reduced pressure or by column chromatography on silica gel. Rationale: Purification is essential to remove any unreacted starting material, excess reagents, or potential side products.

Spectroscopic Profile (Predicted)

Full characterization is essential to confirm the identity and purity of the synthesized compound. While specific spectra for this exact CAS number are not publicly available, a robust prediction can be made based on established principles of NMR spectroscopy.[13][14][15]

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling (J) | Assignment |

| ¹H NMR | ~7.8-8.0 | ddd (doublet of doublet of doublets) | H6 |

| ~7.2-7.4 | ddd | H4 | |

| ~6.9-7.1 | dd (doublet of doublets) | H5 | |

| ~3.9-4.1 | s (singlet) | -OCH₃ | |

| ¹³C NMR | ~155-160 | d (doublet), ¹JCF | C2 (bearing OMe) |

| ~145-150 | d, ¹JCF | C3 (bearing F) | |

| ~140-145 | d, JCF | C6 | |

| ~120-125 | d, JCF | C4 | |

| ~115-120 | d, JCF | C5 | |

| ~50-55 | s (singlet) | -OCH₃ | |

| ¹⁹F NMR | -130 to -150 | s (singlet, proton decoupled) | Ar-F |

Rationale for Predictions:

-

¹H NMR: The protons on the pyridine ring will appear in the aromatic region. H6 is expected to be the most downfield due to its proximity to the ring nitrogen. All three aromatic protons will show coupling to each other (ortho, meta, para JHH) and to the fluorine atom (JHF), resulting in complex doublet of doublet of doublets patterns. The methoxy protons will be a sharp singlet further upfield.

-

¹³C NMR: The spectrum will show 6 distinct signals. The carbons directly attached to the highly electronegative F and O atoms (C3 and C2) will be the most downfield. All carbons in the ring will exhibit C-F coupling, which is invaluable for definitive assignment in 2D NMR experiments like HMBC.[13]

-

¹⁹F NMR: This is a highly sensitive and powerful technique for fluorinated compounds.[16] A single resonance is expected for the fluorine atom, typically appearing in the aryl fluoride region. The absence of other fluorine signals provides immediate confirmation of the monosubstitution reaction's success.

Applications & Synthetic Utility in Drug Discovery

3-Fluoro-2-methoxypyridine is primarily a building block for creating more complex molecular architectures. Its utility stems from its potential for further functionalization, most notably through metal-catalyzed cross-coupling reactions or by leveraging the remaining C-H bonds for directed lithiation.

The strategic placement of substituents makes it an analog of other critical intermediates like 3-Bromo-5-fluoro-2-methoxypyridine, which are used as starting materials for lead compound optimization in pharmaceutical and agrochemical research.[1][4][17] The fluorinated pyridine motif is integral to numerous modern therapeutic agents, where it enhances metabolic stability and modulates binding affinity.[2]

Caption: Key synthetic transformations enabled by the 3-Fluoro-2-methoxypyridine scaffold.

Conclusion

3-Fluoro-2-methoxypyridine (CAS 884494-69-3) represents a valuable and versatile building block for chemical synthesis. Its preparation via regioselective SNAᵣ is governed by fundamental principles of electronic stabilization. The strategic interplay between the electron-donating methoxy group and the electron-withdrawing fluorine atom provides a unique platform for constructing complex, high-value molecules. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to fully leverage its potential in the rational design of next-generation pharmaceuticals and advanced materials.

References

- Pipzine Chemicals. 3-Fluoro-2-methoxypyridine Manufacturer & Supplier in China.

- ChemicalBook. 3-FLUORO-2-METHOXYPYRIDINE CAS#: 884494-69-3.

- CookeChem. 3-Fluoro-2-methoxypyridine, 98%, 884494-69-3.

- ChemicalBook. 3-Fluoropyridine synthesis.

- Chempure. 3-Fluoro-2-methoxypyridine 98% 884494-69-3.

- ChemicalBook. 3-FLUORO-2-METHOXYPYRIDINE | 884494-69-3.

- Aladdin Scientific Corporation. SAFETY DATA SHEET - 3-Fluoro-2-methoxypyridine.

- Pipzine Chemicals. 3-Bromo-5-Fluoro-2-Methoxypyridine | Properties, Uses, Safety Data & Supplier China.

- Benchchem. Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.

- Google Patents. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.

- PubChem. 2-Fluoro-3-methoxypyridine | C6H6FNO | CID 45079809.

- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.

- MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.

- BLD Pharm. 884494-69-3|3-Fluoro-2-methoxypyridine.

- NINGBO INNO PHARMCHEM CO.,LTD. The Critical Link: 3-Bromo-5-fluoro-2-methoxypyridine in Chemical Synthesis Pathways.

- Google Patents. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.

- Thermo Fisher Scientific. SAFETY DATA SHEET - 3-Fluoro-6-methoxypyridine.

- Michigan State University. 19Fluorine NMR.

- ResearchGate. New Synthesis of 3-Fluoropyridine Derivatives.

- PubMed Central (PMC). 19F-centred NMR analysis of mono-fluorinated compounds.

- The Royal Society of Chemistry. Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information.

- Alfa Chemistry. 19F NMR Chemical Shift Table - Organofluorine.

- University of Washington. Fluorine NMR.

- Fisher Scientific. SAFETY DATA SHEET - 5-Fluoro-2-methoxypyridine-3-carboxaldehyde.

- National Institutes of Health (NIH). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.

- Google Patents. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine.

- Jubilant Ingrevia. 2-Methoxypyridine Safety Data Sheet.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Bromo-5-Fluoro-2-Methoxypyridine | Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]

- 5. 3-Fluoro-2-methoxypyridine , 98% , 884494-69-3 - CookeChem [cookechem.com]

- 6. 3-Fluoro-2-methoxypyridine 98% 884494-69-3 | Chempure [chempure.in]

- 7. 3-FLUORO-2-METHOXYPYRIDINE CAS#: 884494-69-3 [m.chemicalbook.com]

- 8. 3-FLUORO-2-METHOXYPYRIDINE | 884494-69-3 [chemicalbook.com]

- 9. aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com [aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. 3-Fluoro-2-methoxypyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Quality Chemical Exporter [pipzine-chem.com]

- 12. fishersci.com [fishersci.com]

- 13. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. biophysics.org [biophysics.org]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Synthesis of 3-Fluoro-2-methoxypyridine: Strategies and Methodologies for Drug Development Professionals

Abstract

3-Fluoro-2-methoxypyridine is a pivotal structural motif in contemporary medicinal chemistry, valued for its unique electronic properties that enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This technical guide provides an in-depth analysis of the primary synthetic routes to this essential building block. We will explore key methodologies, including nucleophilic aromatic substitution, diazotization-fluorination reactions, and direct C-H fluorination, offering a critical evaluation of their respective advantages and limitations. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, furnishing them with the foundational knowledge to select and optimize the synthesis of 3-fluoro-2-methoxypyridine and its derivatives.

Introduction: The Strategic Importance of 3-Fluoro-2-methoxypyridine in Medicinal Chemistry

The strategic incorporation of fluorine into pharmaceutical agents is a well-established strategy for modulating their physicochemical and pharmacokinetic properties. The 3-fluoro-2-methoxypyridine scaffold is particularly noteworthy. The electron-withdrawing nature of the fluorine atom at the 3-position can significantly influence the pKa of the pyridine nitrogen, impacting drug-receptor interactions. Concurrently, the 2-methoxy group can serve as a hydrogen bond acceptor and influence the molecule's conformation. This unique substitution pattern makes 3-fluoro-2-methoxypyridine a valuable precursor for a range of therapeutic agents, including kinase inhibitors and central nervous system-targeted compounds[1][2]. This guide will provide a detailed examination of the most effective synthetic strategies for accessing this key intermediate.

Comparative Analysis of Synthetic Pathways

The synthesis of 3-fluoro-2-methoxypyridine can be approached from several distinct starting materials, each with its own set of advantages and challenges. The choice of a particular route will often depend on factors such as the availability and cost of starting materials, scalability, and the desired purity of the final product.

| Synthetic Strategy | Starting Material | Key Intermediates | Pros | Cons | Representative Yields |

| Route 1: Nucleophilic Aromatic Substitution (SNAr) | 2-Chloro-3-fluoropyridine | N/A | Direct, often high-yielding. | Starting material can be expensive. | >80% (for methoxylation) |

| Route 2: Diazotization-Fluorination | 3-Amino-2-methoxypyridine | Diazonium salt | Utilizes readily available aminopyridines. | Diazonium intermediates can be unstable. Use of HF can be hazardous. | 50-70% (for fluorination) |

| Route 3: Direct C-H Fluorination | 2-Methoxypyridine | N/A | Atom-economical. | Regioselectivity can be challenging. May require specialized fluorinating agents. | 30-50% (for fluorination) |

Detailed Synthetic Strategies and Methodologies

Route 1: Nucleophilic Aromatic Substitution (SNAr) from 2-Chloro-3-fluoropyridine

This is arguably the most direct and often highest-yielding approach, contingent on the commercial availability of 2-chloro-3-fluoropyridine. The underlying principle is the displacement of the chloride at the 2-position by a methoxide nucleophile. The pyridine ring, being electron-deficient, facilitates nucleophilic aromatic substitution, particularly at the α-position (C2). The fluorine at C3 further activates the ring towards nucleophilic attack.

Causality of Experimental Choices:

-

Nucleophile: Sodium methoxide is a strong nucleophile and base, ideal for this transformation. It is typically used in excess to ensure complete conversion.

-

Solvent: A polar aprotic solvent such as methanol or dimethylformamide (DMF) is used to dissolve the reactants and facilitate the reaction. Methanol can also serve as the source of the methoxide.

-

Temperature: The reaction is often heated to increase the rate of substitution.

Experimental Protocol:

-

Reaction Setup: To a solution of 2-chloro-3-fluoropyridine (1.0 eq) in anhydrous methanol (10 volumes), add sodium methoxide (1.5 eq) portion-wise at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 65 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield 3-fluoro-2-methoxypyridine.

Logical Relationship Diagram:

Route 2: Diazotization and Fluorination of 3-Amino-2-methoxypyridine

This classical approach, based on the Balz-Schiemann reaction, is a powerful method for introducing fluorine into an aromatic ring. It begins with the diazotization of an aminopyridine, followed by decomposition of the resulting diazonium salt in the presence of a fluoride source.

Causality of Experimental Choices:

-

Diazotizing Agent: Sodium nitrite in the presence of a strong acid (e.g., tetrafluoroboric acid or anhydrous hydrogen fluoride) is the standard reagent for converting the amino group to a diazonium salt.

-

Fluoride Source: Tetrafluoroboric acid (HBF₄) or anhydrous hydrogen fluoride (HF) serves as both the acid and the fluoride source. The diazonium tetrafluoroborate salt can often be isolated and then thermally decomposed to yield the fluorinated product. The use of HF requires specialized equipment and stringent safety precautions.

-

Temperature Control: Diazotization reactions are typically carried out at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.

Experimental Protocol:

-

Diazotization: Dissolve 3-amino-2-methoxypyridine (1.0 eq) in a solution of tetrafluoroboric acid (48% in water, 3.0 eq) at 0 °C. To this solution, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting slurry for 1 hour at 0 °C.

-

Isolation of Diazonium Salt: Isolate the precipitated diazonium tetrafluoroborate salt by filtration and wash with cold diethyl ether.

-

Fluorodediazoniation (Balz-Schiemann Reaction): Gently heat the isolated diazonium salt under vacuum. The decomposition will be evidenced by the evolution of nitrogen gas and boron trifluoride, yielding the crude 3-fluoro-2-methoxypyridine.

-

Purification: The crude product can be purified by steam distillation followed by extraction or by column chromatography.

Reaction Mechanism Diagram:

Route 3: Direct C-H Fluorination of 2-Methoxypyridine

The direct conversion of a C-H bond to a C-F bond is a highly desirable transformation from an atom economy perspective. However, achieving regioselectivity on a substituted pyridine ring can be a significant challenge. The pyridine nitrogen and the methoxy group both influence the electronic properties of the ring, directing the substitution.

Causality of Experimental Choices:

-

Fluorinating Agent: Electrophilic fluorinating agents such as Selectfluor® (F-TEDA-BF₄) are commonly used for direct C-H fluorination. The choice of the fluorinating agent and reaction conditions is critical for achieving the desired regioselectivity.

-

Catalyst/Solvent: The reaction may be performed in the presence of a transition metal catalyst to direct the fluorination to a specific position. The solvent can also play a crucial role in the reaction outcome. Acetonitrile is a common solvent for such reactions.

-

Regioselectivity: The methoxy group at the 2-position is an ortho, para-director, while the pyridine nitrogen generally deactivates the ring towards electrophilic attack, particularly at the 2- and 6-positions. The outcome of the fluorination at the 3-position is a result of the interplay of these electronic and steric effects.

Experimental Protocol (Representative):

-

Reaction Setup: In a glovebox, charge a reaction vessel with 2-methoxypyridine (1.0 eq) and a suitable solvent such as acetonitrile.

-

Reagent Addition: Add the electrophilic fluorinating agent, for example, Selectfluor® (1.2 eq), to the solution.

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction by GC-MS.

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic phase, and concentrate. The desired 3-fluoro-2-methoxypyridine is then isolated from other regioisomers by column chromatography.

Workflow Diagram:

Conclusion and Future Perspectives

The synthesis of 3-fluoro-2-methoxypyridine is a critical endeavor for the advancement of pharmaceutical research. This guide has detailed three primary synthetic strategies, each with its unique considerations. The nucleophilic aromatic substitution route offers directness and high yields, provided the starting material is accessible. The diazotization-fluorination pathway is a robust and well-established method, while direct C-H fluorination represents a more modern and atom-economical approach, though challenges in regioselectivity remain.

Future research in this area will likely focus on the development of more efficient and selective direct C-H fluorination methods, potentially utilizing novel transition metal catalysts or photoredox catalysis. Such advancements would significantly streamline the synthesis of this and other valuable fluorinated heterocycles, accelerating the discovery of new and improved therapeutics.

References

- Pipzine Chemicals.3-Fluoro-2-methoxypyridine Manufacturer & Supplier in China.

- Google Patents.CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.

- Google Patents.CN102898358A - Preparation method of fluoropyridine compounds.

- ChemicalBook.3-Fluoropyridine synthesis.

- N/A.Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4).

- Journal of the American Chemical Society.

- Organic Letters.

- NIH.

- PubChem.2-Fluoro-3-methoxypyridine.

- ResearchGate.(A)

- PubMed.

- MDPI.Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®.

-

RSC Publishing. Hypervalent Iodine(III)‐Catalyzed Balz–Schiemann Fluorination under Mild Conditions.[Link]

-

Organic Syntheses. Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2.[Link]

-

Journal of the Chemical Society, Perkin Transactions 1. Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles.[Link]

- Google Patents.CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.

-

PubMed Central. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors.[Link]

Sources

Reactivity of the pyridine ring in 3-Fluoro-2-methoxypyridine

An In-Depth Technical Guide to the Reactivity of the Pyridine Ring in 3-Fluoro-2-methoxypyridine

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the 3-fluoro-2-methoxypyridine core, a heterocyclic motif of increasing importance in medicinal chemistry and materials science. We will dissect the intricate electronic interplay between the electron-deficient pyridine ring and the dual-natured substituents—the strongly inductive fluorine atom and the mesomerically donating methoxy group. This guide moves beyond a simple catalog of reactions to explain the causal factors governing regioselectivity in electrophilic aromatic substitution (EAS), nucleophilic aromatic substitution (SNA_r_), directed ortho-metalation (DoM), and transition metal-catalyzed cross-coupling reactions. Detailed, field-proven protocols and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with the predictive power and practical knowledge required to effectively utilize this versatile building block.

Foundational Principles: Electronic Landscape of the 3-Fluoro-2-methoxypyridine Core

The reactivity of any aromatic system is dictated by the electron density of the ring and the stability of the intermediates formed during substitution. In 3-fluoro-2-methoxypyridine, three key features govern its chemical behavior:

-

The Pyridine Nitrogen: As a heteroatom, the nitrogen atom is strongly electron-withdrawing via the inductive effect (-I), significantly reducing the ring's overall electron density compared to benzene. This deactivation is most pronounced at the α (C2, C6) and γ (C4) positions, making the pyridine ring generally resistant to electrophilic attack.[1] Conversely, this electron deficiency activates these same positions for nucleophilic attack.

-

The 2-Methoxy Group: The oxygen atom of the methoxy group is highly electronegative, exerting an inductive pull (-I) on the ring. However, its lone pairs can participate in resonance, donating electron density (+M effect) primarily to the ortho (C3) and para (C6) positions. In most scenarios, the +M effect is dominant, making the methoxy group an overall activating, ortho, para-director for electrophilic substitution.[2][3]

-

The 3-Fluoro Group: Fluorine is the most electronegative element, exhibiting a powerful -I effect that deactivates the entire ring. While it possesses lone pairs capable of a +M effect, its poor orbital overlap with the ring's π-system means the inductive effect overwhelmingly predominates. Despite being a deactivator, it directs incoming electrophiles to the ortho (C2, C4) and para (C5) positions.

The synergy of these effects creates a unique electronic map, where positions are selectively activated or deactivated for different reaction classes.

Caption: Electronic influences on the 3-fluoro-2-methoxypyridine ring.

Electrophilic Aromatic Substitution (EAS)

Causality & Prediction: EAS on this scaffold is challenging due to the cumulative deactivating effects of the pyridine nitrogen and the fluorine atom.[1] However, the methoxy group's activating +M effect provides a pathway for reaction. A careful analysis of directing vectors is crucial:

-

Pyridine N: Deactivates C2, C4, C6.

-

2-OMe (+M > -I): Activates and directs to C3 (blocked) and C6.

-

3-F (-I >> +M): Deactivates and directs to C2 (blocked), C4, and C5.

The C6 position is activated by the methoxy group but strongly deactivated by the adjacent nitrogen. The C4 position, while deactivated by the nitrogen, is targeted by the directing effect of the fluorine atom. Therefore, substitution, if forced, is most likely to occur at the C4 or C6 positions, with C4 often being favored to avoid steric hindrance from the C2-methoxy group.

| Position | Influence of Pyridine N | Influence of 2-OMe | Influence of 3-F | Net Effect for EAS |

| C4 | γ-position (Deactivated) | Meta (Neutral) | ortho (Directing) | Possible under forcing conditions |

| C5 | β-position (Less Deactivated) | Meta (Neutral) | para (Directing) | Possible, but less activated |

| C6 | α-position (Strongly Deactivated) | para (Activating) | Meta (Neutral) | Highly contested; activation vs. strong deactivation |

Table 1. Analysis of directing effects for electrophilic aromatic substitution on 3-fluoro-2-methoxypyridine.

A related bromination reaction is seen with 2-methoxy-5-fluoropyridine, where bromination occurs at the C3 position, which is ortho to the activating methoxy group.[4] This highlights the powerful directing effect of the methoxy substituent.

Nucleophilic Aromatic Substitution (SNA_r_)

Causality & Prediction: The electron-deficient nature of the pyridine ring makes it highly susceptible to SNA_r_, a reaction class of immense synthetic utility.[5] The reaction proceeds via a negatively charged Meisenheimer intermediate, and its rate is enhanced by electron-withdrawing groups that can stabilize this intermediate.

Two primary pathways exist for 3-fluoro-2-methoxypyridine:

-

Displacement of the 2-Methoxy Group: The C2 position is strongly activated by the ring nitrogen. A nucleophile can attack this position, and although methoxide is not a superb leaving group, the activation provided by the ring can facilitate this substitution, especially at elevated temperatures.

-

Displacement of the 3-Fluoro Group: While C3 is not electronically activated by the ring nitrogen in the same way as C2/C4/C6, the fluorine atom itself is an excellent leaving group in SNA_r_ reactions.[6][7] Its high electronegativity accelerates the initial nucleophilic attack, which is the rate-determining step.[6][8] The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, underscoring the high reactivity of fluoropyridines.[6]

Given the high reactivity conferred by fluorine as a leaving group in SNA_r_, displacement of the 3-fluoro substituent is a highly viable and often preferred pathway for functionalization.

Caption: Competing pathways for Nucleophilic Aromatic Substitution (SNA_r_).

Directed ortho-Metalation (DoM) and Lithiation

Causality & Prediction: DoM is a powerful technique for regioselective functionalization by deprotonation using a strong base (e.g., n-BuLi, LDA), followed by quenching with an electrophile.[9] The regioselectivity is controlled by a directing metalating group (DMG) that coordinates the lithium base, directing deprotonation to a nearby position.

In 3-fluoro-2-methoxypyridine, the 2-methoxy group can act as a DMG.[10] However, the most acidic proton is determined by a combination of proximity to the DMG and inductive stabilization of the resulting carbanion.

-

The proton at C6 is sterically hindered and adjacent to the deactivating nitrogen.

-

The proton at C4 is ortho to the strongly electron-withdrawing fluorine atom and para to the deactivating nitrogen, significantly increasing its acidity.

-

The proton at C5 is less acidic than the C4 proton.

Therefore, lithiation is overwhelmingly predicted to occur at the C4 position . The resulting 4-lithio intermediate is a versatile synthon that can be trapped with a wide range of electrophiles (e.g., CO₂, aldehydes, silyl chlorides, boronic esters).

Exemplary Protocol: Lithiation and Borylation at C4

This protocol is a representative methodology based on established principles of directed metalation of substituted pyridines.[9][11]

-

System Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum is charged with anhydrous tetrahydrofuran (THF, 10 mL).

-

Substrate Addition: 3-Fluoro-2-methoxypyridine (1.0 mmol, 1.0 eq) is added to the flask via syringe.

-

Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Base Addition: A solution of n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 mmol, 1.1 eq) is added dropwise over 10 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Anion Formation: The reaction mixture is stirred at -78 °C for 1 hour to ensure complete formation of the 4-lithio intermediate.

-

Electrophilic Quench: Triisopropyl borate (B(OiPr)₃, 1.5 mmol, 1.5 eq) is added dropwise via syringe.

-

Warm-up: The reaction is allowed to slowly warm to room temperature and stirred for an additional 4 hours.

-

Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl, 10 mL). The mixture is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the 3-fluoro-2-methoxypyridine-4-boronic acid pinacol ester.

Transition Metal-Catalyzed Cross-Coupling Reactions

The functional handles installed via DoM or inherent to the molecule can be leveraged in powerful C-C and C-N bond-forming reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, coupling an organoboron species with an organic halide or triflate.[12] Boronic acid derivatives of 3-fluoro-2-methoxypyridine, such as the one prepared in the protocol above, are excellent substrates for this reaction. This allows for the facile introduction of aryl, heteroaryl, or vinyl groups at the C4 position.

Similarly, if a halogen is present on the ring (e.g., 4-bromo-3-fluoro-2-methoxypyridine), it can be coupled with a variety of boronic acids. The coupling of related 2-fluoropyridin-3-yltrifluoroborate with aryl halides has been shown to proceed in good yields, demonstrating the utility of fluorinated pyridine boronates in these transformations.[13][14]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Experimental Data: Suzuki-Miyaura Coupling

The following table summarizes representative conditions for Suzuki-Miyaura couplings involving heteroaryltrifluoroborates, which are analogous to the boronic esters of the title compound.

| Aryl Halide | Boron Species | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 4-Bromobenzonitrile | 2-Fluoropyridin-3-yltrifluoroborate | Pd(OAc)₂, SPhos | K₃PO₄ | n-Butanol | 73 | [13][14] |

| 4-Chlorobenzonitrile | 2-Fluoropyridin-3-yltrifluoroborate | Pd(OAc)₂, SPhos | K₃PO₄ | n-Butanol | 49 | [13][14] |

Table 2. Representative yields for Suzuki-Miyaura coupling of a related fluoropyridine boron species.

Conclusion

The reactivity of 3-fluoro-2-methoxypyridine is a nuanced subject governed by a delicate balance of inductive and mesomeric effects. While generally deactivated towards electrophilic attack, it is a highly versatile substrate for regioselective functionalization via nucleophilic substitution and directed metalation. The C4 position emerges as a key site for deprotonation, providing a reliable entry point for introducing a wide array of functionalities. Subsequent derivatization through robust cross-coupling methodologies like the Suzuki-Miyaura reaction solidifies the status of 3-fluoro-2-methoxypyridine as a valuable and strategically important building block for the synthesis of complex molecular architectures in drug discovery and beyond.

References

- 3-Fluoro-2-methoxypyridine Manufacturer & Supplier in China. Pipzine Chemicals.

- Pyridine, 2-Fluoro-3-Methoxy. Pipzine Chemicals.

- Directing Effects in Electrophilic Aromatic Substitution Made EASY! (2022-04-20). YouTube.

- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.

- Aromatic Compounds and Electrophilic Aromatic Substitution. (2025-12-15). Lecturio.

- Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine. (CN111777549A).

- Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. (2020-09-03). YouTube.

- DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. (2015-02-06). HETEROCYCLES, Vol. 91, No. 3.

- Electrophilic Aromatic Substitution Mechanism. (2017-11-09). Master Organic Chemistry.

- Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides... (2025-08-06).

- Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (2008-12-23).

- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor

- Concerted Nucleophilic Aromatic Substitution Reactions. (2015-08-20). PubMed Central (PMC) - NIH.

- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018-08-20). Master Organic Chemistry.

- Directed (ortho)

- Suzuki-Miyaura Coupling. (2024-10-10). Chemistry LibreTexts.

- nucleophilic aromatic substitutions. (2019-01-19). YouTube.

- Lithiation of 4-methoxy-2-pyridones... Journal of the Chemical Society, Perkin Transactions 1.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Pyridine, 2-Fluoro-3-Methoxy- | Properties, Uses, Safety, and Supplier Information | Advanced Chemical Data for Research & Industry [pipzine-chem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. uwindsor.ca [uwindsor.ca]

- 11. Lithiation of 4-methoxy-2-pyridones. Synthetic entry to tenellin and funiculosin, and related natural 3,5-disubstituted 4-oxy-2-pyridones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

Electronic Effects of Fluorine on the 2-Methoxypyridine System

Executive Summary

The 2-methoxypyridine scaffold is a ubiquitous pharmacophore, yet its optimization is frequently hindered by a misunderstanding of its electronic and conformational subtleties. This guide dissects the perturbation caused by fluorine substitution on this system. We move beyond basic Hammett parameters to explore how fluorine acts as a "conformational steer" and a "metabolic shield," with a specific focus on the divergent lithiation pathways (C3 vs. C6) accessible through Schlosser-type superbase chemistry.

The Electronic Landscape: Inductive vs. Resonance Wars

The introduction of fluorine into the 2-methoxypyridine ring creates a unique electronic "push-pull" dynamic that fundamentally alters the basicity of the pyridine nitrogen (

Basicity Modulation (pKa)

The basicity of the pyridine nitrogen is the primary determinant of solubility and hERG liability.

-

Baseline: Unsubstituted pyridine (

). -

2-Methoxypyridine: The methoxy group exerts a strong inductive electron-withdrawing effect (-I) that outweighs its mesomeric donation (+R) at the ortho position, lowering the

to approximately 3.3 . -

Fluorine Effect: Fluorine is the most electronegative element (Pauling 3.98). Its substitution further depresses

via the -I effect, but the magnitude depends on position:-

3-Fluoro: Proximal -I effect is maximal. Expected

. This renders the nitrogen non-basic at physiological pH, potentially improving membrane permeability (LogD) but reducing solubility. -

5-Fluoro: Distal -I effect. Moderate reduction in basicity.

-

4-Fluoro: Unique case. While -I is present, the fluorine lone pair can donate back into the ring (+R), partially mitigating the basicity drop compared to the 3-position.

-

The "Sigma-Hole" and Dipole Alignment

Fluorine creates a localized region of positive electrostatic potential (the

Conformational Dynamics: The "Fluorine Switch"

In drug design, binding affinity is often an entropic game. Pre-organizing a molecule into its bioactive conformation reduces the entropic penalty of binding.

The Native Preference (Syn-Periplanar)

In unsubstituted 2-methoxypyridine, the methyl group prefers to be syn-periplanar to the ring nitrogen (dihedral angle

-

Driver: This minimizes the dipole moment and maximizes the anomeric overlap between the oxygen lone pair and the

-system of the ring.

The 3-Fluoro Perturbation (Anti-Periplanar)

Placing a fluorine atom at C3 introduces a massive steric and electrostatic repulsion against the methoxy group in the syn conformation.

-

The Shift: The 3-F substituent forces the methoxy group to rotate

into the anti-periplanar conformation. -

Application: If your protein pocket requires the methoxy group to point away from the nitrogen, 3-F substitution is a "conformational lock" that can boost potency by orders of magnitude.

Figure 1: Conformational switching induced by C3-fluorination. The 3-F atom acts as a steric gatekeeper, forcing the methoxy group into the anti-rotamer.

Synthetic Divergence: Regioselective Lithiation

Synthesizing these analogs requires mastering Directed Ortho Metalation (DoM). The 2-methoxypyridine system offers two ortho sites: C3 and C6. Controlling this selectivity is non-trivial.

The Kinetic Pathway (C3-Lithiation)

Under standard conditions, the ring nitrogen (

-

Reagent:

-BuLi / TMEDA.[1] -

Mechanism: Lithium coordinates to both N and O, directing deprotonation to the C3 position (between the heteroatoms).

-

Outcome: Access to 3-substituted derivatives (e.g., 3-fluoro via NFSI trapping).

The Thermodynamic/Superbase Pathway (C6-Lithiation)

To access the C6 position (essential for 2,6-disubstituted scaffolds), one must override the chelation control. This is achieved using Schlosser-type superbases or unimetal superbase aggregates (e.g., BuLi-LiDMAE).

-

Reagent:

-BuLi + LiDMAE (Lithium 2-dimethylaminoethoxide) or -

Mechanism: These bulky, highly reactive aggregates coordinate less tightly to the "pincer" and prefer the more acidic, less sterically hindered C6 proton.

-

Outcome: Regioselective functionalization at C6.

Figure 2: Divergent lithiation pathways. Standard chelation targets C3, while superbase aggregates shift reactivity to C6.

Experimental Protocol: Synthesis of 3-Fluoro-2-methoxypyridine

This protocol utilizes the "Kinetic Pathway" described above. It is designed to be self-validating via colorimetric change and GC-MS monitoring.

Materials

-

Substrate: 2-Methoxypyridine (1.0 eq)

-

Base:

-Butyllithium (2.5 M in hexanes, 1.2 eq) -

Additive: TMEDA (Tetramethylethylenediamine, 1.2 eq) - Critical for breaking BuLi aggregates.

-

Electrophile: NFSI (N-Fluorobenzenesulfonimide, 1.5 eq)

-

Solvent: Anhydrous THF (0.5 M concentration relative to substrate)

Step-by-Step Workflow

-

System Preparation: Flame-dry a 3-neck round bottom flask under Argon flow. Charge with THF and TMEDA.[1] Cool to -78°C (dry ice/acetone bath).

-

Base Formation: Add

-BuLi dropwise. Stir for 15 minutes.-

Checkpoint: Solution should remain clear/light yellow. Turbidity implies moisture contamination.

-

-

Substrate Addition: Add 2-methoxypyridine (neat or in minimal THF) dropwise over 10 minutes.

-

Observation: The solution will turn a deep yellow/orange, indicating the formation of the 3-lithio-2-methoxypyridine species (stabilized by N-Li-O chelation).

-

Aging: Stir at -78°C for 1 hour to ensure complete lithiation.

-

-

Electrophilic Trapping: Dissolve NFSI in THF and add it rapidly to the lithiated mixture.

-

Exotherm Warning: This step is highly exothermic. Monitor internal temperature; do not allow T > -60°C.

-

-

Quench & Workup: Allow to warm to RT overnight. Quench with saturated

. Extract with EtOAc. -

Purification: The 3-fluoro product is less polar than the starting material. Flash chromatography (Hexanes/EtOAc 9:1) typically yields the product as a volatile oil.

Data Summary Table: Fluorine Impact

| Property | 2-Methoxypyridine | 3-Fluoro-2-methoxypyridine | Impact Mechanism |

| pKa ( | ~3.3 | < 2.0 (Est.) | Proximal Inductive (-I) withdrawal |

| Conformation | Syn-Periplanar | Anti-Periplanar | Steric/Dipole Repulsion |

| Metabolic Stability | Low (O-demethylation) | High | C-F bond blocks CYP450 oxidation |

| Lipophilicity (LogD) | Moderate | High | Reduced basicity = less ionization at pH 7.4 |

References

-

Schlosser, M. (2005).[2] "Superbases for organic synthesis." Pure and Applied Chemistry.

-

Gros, P., & Fort, Y. (2002). "Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: evidence for regiospecificity at C-6." Journal of the Chemical Society, Perkin Transactions 1.

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

-

Chupakhin, O. N. (2015). "Directed Lithiation and Substitution of Pyridine Derivatives." Heterocycles.

-

Wang, X., et al. (2013). "Conformational preferences... of 2-methoxypyridine." RSC Advances.

Sources

3-Fluoro-2-methoxypyridine: A Precision Tool for Regioselective Pyridine Functionalization

[1][2]

Executive Summary

3-Fluoro-2-methoxypyridine is a bifunctional pyridine scaffold that solves a common challenge in drug discovery: regioselective C4-functionalization .[1][2] While unsubstituted pyridines typically undergo electrophilic substitution at C3 or nucleophilic attack at C2/C6, the specific arrangement of the electron-donating methoxy group (C2) and the highly electronegative fluorine atom (C3) creates a unique electronic bias.[1][2] This "push-pull" system activates the C4 position for directed ortho-lithiation (DoM), enabling the rapid construction of 2,3,4-trisubstituted pyridines—a motif found in next-generation oncology drugs.[1][2]

| Property | Data |

| CAS Number | 163234-74-0 |

| Molecular Formula | C₆H₆FNO |

| Molecular Weight | 127.12 g/mol |

| Key Reactivity | C4-Lithiation (DoM), Suzuki-Miyaura Coupling |

| Primary Application | Scaffold for KRAS G12D & ErbB inhibitors |

Synthesis of the Building Block

The most scalable and reliable synthesis avoids the unstable diazonium intermediates of the Balz-Schiemann reaction.[1][2] Instead, it utilizes a nucleophilic aromatic substitution (

Optimized Protocol: Displacement

This method exploits the differential reactivity of the fluorine atoms.[2] The C2-fluorine is significantly more electrophilic than the C3-fluorine due to the inductive effect of the adjacent ring nitrogen.[1][2]

Reaction Scheme:

Step-by-Step Procedure:

-

Charge: A reactor is charged with anhydrous methanol (10 vol) and cooled to 0°C.

-

Activation: Sodium methoxide (1.05 equiv, 25% wt in MeOH) is added dropwise.[1][2] Note: Exothermic.[1][2]

-

Addition: 2,3-Difluoropyridine (1.0 equiv) is added slowly to maintain internal temperature <10°C.

-

Reaction: The mixture is warmed to reflux (65°C) and stirred for 4-6 hours.

-

Workup: Quench with water, extract with dichloromethane (DCM).[1][2] The organic layer is dried (

) and concentrated.[1][2] -

Purification: Distillation or silica gel chromatography (Hex/EtOAc) yields the product as a colorless liquid.[1][2]

Reactivity Profile: The "Ortho-Fluorine" Effect

The core value of this building block lies in its ability to direct incoming electrophiles to the C4 position .[1][2]

Mechanistic Insight

-

C2-Methoxy: Acts as a Directed Ortho Metalation (DoM) group, theoretically directing to C3.[1][2] However, C3 is blocked by Fluorine.[1][2]

-

C3-Fluorine: Acts as a powerful acidifying group for the adjacent C4-proton via the inductive effect (-I).[1][2]

-

Result: When treated with a strong base (LDA or n-BuLi), deprotonation occurs exclusively at C4 , forming a stable 4-lithio species.[1][2] This is far superior to C6-lithiation (ortho to nitrogen), which is kinetically slower in this system.[1][2]

Visualization: Regioselective Pathways

Figure 1: The fluorine atom at C3 directs lithiation to C4, enabling the synthesis of 2,3,4-trisubstituted pyridines.[1][2][3]

Key Experimental Protocols

Protocol A: C4-Lithiation & Boroylation

This protocol produces (3-fluoro-2-methoxypyridin-4-yl)boronic acid , a critical intermediate for Suzuki couplings.[1][2]

-

Setup: Flame-dry a 3-neck flask under Argon. Add 3-fluoro-2-methoxypyridine (10 mmol) and anhydrous THF (50 mL).

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical: Temperature control prevents benzyne formation.[1][2]

-

Lithiation: Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 20 minutes. Stir at -78°C for 1 hour. The solution typically turns yellow/orange.[2]

-

Quench: Add Triisopropyl borate (1.2 equiv) rapidly.

-

Hydrolysis: Allow to warm to room temperature (RT) over 2 hours. Quench with 2N HCl (20 mL) and stir for 30 mins to hydrolyze the boronate ester.

-

Isolation: Adjust pH to ~5-6. Extract with EtOAc.[1][2] The boronic acid often precipitates or can be crystallized from acetonitrile/water.[2]

Protocol B: Suzuki-Miyaura Cross-Coupling

Applications in Drug Development

The 3-fluoro-2-methoxypyridine scaffold is increasingly prominent in oncology pipelines, particularly for targeting difficult proteins like KRAS and ErbB.[1][2]

Case Study 1: KRAS G12D Inhibitors

Recent patent filings (e.g., WO2023001141A1 ) describe the use of 5-bromo-3-fluoro-2-methoxypyridine as a starting material.[1][2]

-

Role: The scaffold serves as the core hinge-binding region or a solvent-exposed moiety that positions substituents to interact with the switch-II pocket of the KRAS mutant.[1][2]

-

Chemistry: The 5-bromo position allows for an initial coupling (e.g., to an amine or aryl group), followed by C4-lithiation to introduce a second vector, creating a densely functionalized core.[1][2]

Case Study 2: ErbB Receptor Inhibitors

In WO2021179274A1 , the derivative 5-bromo-3-fluoro-2-methoxypyridine-4-carboxylic acid is synthesized.[1][2]

References

-

Biosynth . (3-Fluoro-2-methoxypyridin-4-yl)boronic acid Product Data. Retrieved from [1]

-

European Patent Office . Patent WO2023001141A1: KRAS G12D Inhibitors and Uses Thereof.[1][2] Retrieved from

-